molecular formula C11H19Br B14449274 1-Bromo-4-propylbicyclo[2.2.2]octane CAS No. 76921-50-1

1-Bromo-4-propylbicyclo[2.2.2]octane

Cat. No.: B14449274
CAS No.: 76921-50-1
M. Wt: 231.17 g/mol
InChI Key: YLIZGEXWMKSXII-UHFFFAOYSA-N
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Description

1-Bromo-4-propylbicyclo[2.2.2]octane is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a bromine atom at position 1 and a propyl group at position 3. This structure combines steric constraints inherent to the bicyclo framework with the electronic effects of bromine (a halogen with high electronegativity) and the hydrophobic propyl chain. The compound’s unique geometry and substituent arrangement make it a subject of interest in synthetic chemistry, particularly for studying steric interactions, reaction mechanisms, and structure-property relationships in constrained systems .

Properties

CAS No.

76921-50-1

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

1-bromo-4-propylbicyclo[2.2.2]octane

InChI

InChI=1S/C11H19Br/c1-2-3-10-4-7-11(12,8-5-10)9-6-10/h2-9H2,1H3

InChI Key

YLIZGEXWMKSXII-UHFFFAOYSA-N

Canonical SMILES

CCCC12CCC(CC1)(CC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-propylbicyclo[2.2.2]octane typically involves the bromination of 4-propylbicyclo[2.2.2]octane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-propylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

Major Products:

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Reduction Reactions: The major product is 4-propylbicyclo[2.2.2]octane.

    Oxidation Reactions: Products include carboxylic acids and aldehydes

Scientific Research Applications

1-Bromo-4-propylbicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-propylbicyclo[2.2.2]octane involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the bicyclo[2.2.2]octane core provides structural stability. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .

Comparison with Similar Compounds

Table 1: Steric and Electronic Comparisons of 1,4-Disubstituted Bicyclo[2.2.2]octanes

Compound Substituent (Position 1) Substituent (Position 4) Steric Bulk (van der Waals volume, ų) Key Reactivity Observations
This compound Br (1.96 ų) Propyl (~54 ų) High Potential for SN2 reactivity at Br
1-Methoxycarbonyl-4-methyl (from ) COOMe (~32 ų) Me (21 ų) Moderate Ester hydrolysis hindered by sterics
1-Phenyl-4-isopropyl (from ) Ph (~75 ų) i-Pr (~63 ų) Very High Reduced nucleophilic substitution

Electronic and Reactivity Profiles

Bromine’s electronegativity and polarizability distinguish this compound from analogs with non-halogen substituents. For example, 1-phenyl-4-isopropylbicyclo[2.2.2]octane (from ) exhibits π-π interactions due to the aromatic ring, whereas the bromine atom in the target compound may facilitate nucleophilic substitutions or serve as a leaving group. Additionally, the propyl group enhances hydrophobicity compared to smaller alkyl chains (e.g., methyl in ), influencing solubility and aggregation behavior.

Table 2: Physical Property Comparison

Compound Molecular Weight (g/mol) Predicted CCS (Ų, [M+H]+) Key Applications
This compound 245.15 ~137-145 (estimated) Steric/electronic studies
2-(Bromomethyl)bicyclo[2.2.2]octane 203.04 137.5 (from ) Structural analysis via CCS
1-Phenyl-4-isopropyl (from ) 230.34 N/A Model for steric hindrance studies

Functional Group Compatibility

The bicyclo[2.2.2]octane scaffold tolerates diverse substituents, as shown in , which lists derivatives with nitro, hydroxyl, and cyano groups . However, bromine’s reactivity (e.g., susceptibility to elimination or substitution) may limit compatibility with strongly basic or nucleophilic conditions compared to inert groups like phenyl or methyl.

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